molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B072717 4-Methylstyrene CAS No. 1319-73-9

4-Methylstyrene

Cat. No. B072717
CAS RN: 1319-73-9
M. Wt: 118.18 g/mol
InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Description

4-Methylstyrene, also known as 4-Vinyltoluene, is a chemical compound with the linear formula CH3C6H4CH=CH2 . It has a molecular weight of 118.18 . It is a molecule with an extended Π conjugation .


Synthesis Analysis

4-Methylstyrene can be synthesized through various methods. One such method involves the use of methyltriphenylphosphonium iodide and potassium carbonate in 1,2-dimethoxyethane for 1 hour, followed by the addition of 4-methyl-benzaldehyde in 1,2-dimethoxyethane at 80°C for 24 hours .


Molecular Structure Analysis

The molecular structure of 4-Methylstyrene is characterized by a linear formula CH3C6H4CH=CH2 . It contains a total of 19 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

4-Methylstyrene has been employed as a Π ligand in the preparation of cationic, two-coordinate triphenylphosphine-gold (I)-Π complexes . It also undergoes thermal decomposition, which is initiated mainly by carbon–carbon backbone cleavage in two types at random points along the main chain .


Physical And Chemical Properties Analysis

Physical properties of 4-Methylstyrene include its mass, color, and volume . It has a boiling point of 175°C and a density of 0.90 . It is insoluble in water but soluble in ethanol, ether, methanol, and benzene .

Scientific Research Applications

  • Catalysis Applications :

    • 4-Methylstyrene has been used in the synthesis of palladium complexes as efficient catalysts for carbon−carbon coupling reactions in organometallic chemistry (Datta, Ebert, & Plenio, 2003).
  • Polymer Synthesis and Properties :

    • The diblock copolymer poly(α-methylstyrene)-block-poly(4-hydroxystyrene), which includes a derivative of 4-Methylstyrene, exhibits distinctive chemical properties for selective-area regions of different block copolymer phase morphologies (Bosworth, Black, & Ober, 2009).
    • Poly(4-methylstyrene) undergoes oxidative cross-linking at elevated temperatures, modifying its thermal degradation chemistry and flammability (McCreath et al., 2015).
    • The cobalt-catalyzed oxidation of poly(4-methylstyrene) can produce functionalized polymers including poly(carboxylic acid)s and polyols (Ferrari & Stöver, 1991).
    • Block copolymers containing 4-Methylstyrene and isoprene show unique properties for polymer nanostructures and thermoplastic elastomers (Grune et al., 2018).
  • Material Modification and Functionalization :

    • Metalation of poly(4-methylstyrene) has been explored for creating multimetalated (co)polymers with potential applications in material science and nanotechnology (Janata et al., 2001).
    • The living, isoselective polymerization of 4-methylstyrene has been used to create highly stereoregular block copolymers for various applications (Capacchione et al., 2011).
  • Photodegradation Studies :

    • The UV irradiation effects on the stability of poly(4-methylstyrene) in various solvents were studied, providing insights into the photodegradation kinetics of this polymer (Ani & Ramadhan, 2008).

Safety And Hazards

4-Methylstyrene is flammable and may be fatal if swallowed and enters airways . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-ethenyl-4-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
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InChI Key

JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C=C
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Molecular Formula

C9H10, Array
Record name P-METHYLSTYRENE
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Related CAS

54193-24-7, 24936-41-2
Record name Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic
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Record name Poly(p-methylstyrene)
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DSSTOX Substance ID

DTXSID3020889
Record name 4-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

172 °C, 173 °C
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Flash Point

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c.
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Solubility

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
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Density

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
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Impurities

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene
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Product Name

4-Methylstyrene

Color/Form

Liquid

CAS RN

622-97-9, 1319-73-9
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Record name 4-VINYLTOLUENE
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Melting Point

-37.8 °C, -34 °C
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Synthesis routes and methods I

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example illustrates the dehydrogenation of cumene and p-ethyltoluene using a diluent comprising steam and nitrogen. Three and three-tenths of the catalyst prepared in Example I, ground to 18 to 40 mesh, was employed in the reactor described in Example I. Initially p-ethyltoluene was flowed into the reactor at 0.38 liquid hourly space velocity, 11:1 diluent to p-ethyltoluene ratio (8:1 steam and 3:1 nitrogen) at 588° C. yielding a relatively poor conversion and selectivity. The catalyst was decoked with 5% oxygen and nitrogen for about 1 hr. Cumene was then run at 0.38 liquid hourly space velocity, 11:1 diluent ratio (8:1 steam and 3:1 nitrogen) at 588° C. providing 40% conversion to alphamethylstyrene and 88% selectivity. The feed was then switched from cumene to p-ethyltoluene using the same diluent dilution and conditions providing 22% conversion to p-methylstyrene and 93% selectivity. Conditions were then changed to 0.72 liquid hourly space velocity, 10:1 diluent ratio for the p-ethyltoluene (8:1 steam and 2:1 nitrogen) at 598° C. yielding 40% conversion and 92% selectivity to p-methylstyrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C9H10
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylstyrene
Reactant of Route 2
4-Methylstyrene
Reactant of Route 3
4-Methylstyrene
Reactant of Route 4
4-Methylstyrene
Reactant of Route 5
4-Methylstyrene
Reactant of Route 6
Reactant of Route 6
4-Methylstyrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.